molecular formula C9H7NO B1595108 3-Phenylprop-2-ynamide CAS No. 7223-30-5

3-Phenylprop-2-ynamide

Cat. No. B1595108
CAS RN: 7223-30-5
M. Wt: 145.16 g/mol
InChI Key: HJZZEVFDPBDIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylprop-2-ynamide is an organic compound with the molecular formula C9H7NO. It is a compound of interest in various fields of chemistry .


Synthesis Analysis

A flexible, modular ynamide synthesis is reported that uses trichloroethene as an inexpensive two carbon synthon. A wide range of amides and electrophiles can be converted to the corresponding ynamides . Another method involves the synthesis of 3-Phenylprop-2-ynamide from Methyl Phenylpropiolate .


Molecular Structure Analysis

The molecular structure of 3-Phenylprop-2-ynamide has been analyzed using X-ray crystallography . The compound crystallizes in a monoclinic system and space group .


Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory . The reaction mechanism has been followed by optimizing the transition state structure using the intrinsic coordinate IRC computations and the estimated activation energies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylprop-2-ynamide include a density of 1.2±0.1 g/cm3, boiling point of 280.4±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.9±3.0 kJ/mol, and flash point of 123.4±22.6 °C .

Scientific Research Applications

Gold-Catalyzed Cycloadditions

3-Phenylprop-2-ynamide (ynamide) is utilized in gold-catalyzed cycloadditions, which are key in synthesizing complex organic compounds. For example, gold(I)-induced β-site regioselective formal [3 + 2] cycloaddition of ynamides with pyrido[1,2-b]indazoles results in 3-amido-7-(pyrid-2'-yl)indoles with good to excellent yields. This process involves a gold-stabilized carbocation intermediate, contributing to sequential C-H bond functionalization (Yu et al., 2016). Similarly, ynamides react with azidoalkenes or 2H-azirines in gold-catalyzed cycloadditions to yield formal cycloadducts of three classes, including pyrrole products and 1H-benzo[d]azepine products (Pawar et al., 2015).

Synthesis of Indolines and Indoles

Ynamides facilitate the synthesis of indolines and indoles via intramolecular [4 + 2] cycloaddition, a process crucial in organic chemistry. This method involves heating the substrates in specific solvents and can provide access to indolines with carbon substituents at critical positions (Dunetz & Danheiser, 2005).

Synthesis of Aminochromones

Ynamides are used in Sn(IV)-promoted annulation reactions for synthesizing 3-substituted 2-aminochromones. This method enables the construction of C-C and C-O bonds between ynamides and 2-methoxyaroyl chlorides, using a tandem Friedel-Crafts acylation/oxo-Michael addition/elimination strategy (Liu et al., 2015).

Applications in Heterocyclic Chemistry

Ynamides are emerging as neutral three-atom components in (3+2) cycloaddition reactions. They offer potential in heterocyclic chemistry, particularly for synthesizingfunctionalized pyrroles through a stepwise process involving a pyrrolium ylide intermediate. This showcases a new facet of ynamide reactivity (Campeau et al., 2021).

Versatile Reactivity in Organic Synthesis

The polarized triple bond in ynamides, due to the nitrogen atom bearing an electron-withdrawing group, renders them highly versatile in organic synthesis. They are valuable in reactions like cycloadditions, cycloisomerizations, and ring-closing metathesis, leading to nitrogen-containing products. This makes them particularly significant in synthesizing natural products and molecules of medicinal interest (Cook & Wolf, 2015).

Inhibitors in Respiratory Disease Treatment

Ynamides are used in the development of inhibitors for respiratory diseases. For instance, the selective phosphatidylinositol 3-kinase-δ inhibitor, a compound involving ynamide, has potential applications in treating asthma and chronic obstructive pulmonary disease (Norman, 2014).

Amide and Peptide Synthesis

In biochemistry, ynamides are employed as coupling reagents for amide and peptide synthesis. They are effective for simple amide and dipeptide synthesis, as well as peptide segment condensation, without causing racemization during activation of chiral carboxylic acids (Hu et al., 2016).

Corrosion Inhibition

Ynamides contribute to the development of organic corrosion inhibitors. For example, N-[(2E)-3-phenylprop-2-en-1-yl]aniline, a related compound, has been studied as a corrosion inhibitor for mild steel in HCl medium. Such applications are significant in materials science and industrial applications (Boughoues et al., 2020).

properties

IUPAC Name

3-phenylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZEVFDPBDIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334958
Record name 3-phenylprop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylprop-2-ynamide

CAS RN

7223-30-5
Record name 3-phenylprop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylprop-2-ynamide
Reactant of Route 2
3-Phenylprop-2-ynamide
Reactant of Route 3
3-Phenylprop-2-ynamide
Reactant of Route 4
3-Phenylprop-2-ynamide
Reactant of Route 5
Reactant of Route 5
3-Phenylprop-2-ynamide
Reactant of Route 6
Reactant of Route 6
3-Phenylprop-2-ynamide

Citations

For This Compound
15
Citations
DS Ryabukhin, AV Vasil'ev - Russian Journal of Organic Chemistry, 2008 - Springer
… ylphenyl)-3-phenylprop-2-ynamide (Ib) gives rise to 94% of quinolinone IIb. When the reaction time was shortened to 75 h, the yields of quinolinones IIb and IIc from amides Ib and Ic …
Number of citations: 16 link.springer.com
ZW Lee, BS Kim, KK Jang, YJ Bang, S Kim, NC Ha… - Scientific reports, 2019 - nature.com
… In this study, a small molecule CM14 [N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide] that inhibits the activity of HlyU, a transcriptional regulator essential for the …
Number of citations: 22 www.nature.com
NC Ha, YH Jung, HJ Lee, HJ Han, J Kim - core.ac.uk
… In this study, a small molecule CM14 [N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3phenylprop-2-ynamide] that inhibits the activity of HlyU, a transcriptional regulator essential for the …
Number of citations: 2 core.ac.uk
AH Rezayan, S Hariri, P Azerang… - Iranian Journal of …, 2017 - ncbi.nlm.nih.gov
A series of new fluorene bisamide derivatives were synthesized through multi-component Ugi reaction and tested for their in-vitro anti-mycobacterial activity. The structures of the …
Number of citations: 9 www.ncbi.nlm.nih.gov
W Mansour, M Fettouhi, B El Ali - ACS omega, 2020 - ACS Publications
… It is important to note that because of the use of an excess of Et 2 NH as compared to phenylacetylene, small amounts of N,N-diethyl-3-phenylprop-2-ynamide were produced as a side …
Number of citations: 12 pubs.acs.org
R León - cordis.europa.eu
Despite the changing face of organic chemistry one aspect remains persistent: the ability to make molecules is something that, even now, is still unique to the synthetic chemist. What is …
Number of citations: 0 cordis.europa.eu
F Hetzer - 2022 - opus4.kobv.de
Pain is defined as “an unpleasant sensory and emotional experience associated with actual or potential tissue damage, or described in terms of such damage” by the International …
Number of citations: 3 opus4.kobv.de
JS Foot, H Kanno, GMP Giblin, RJK Taylor - Synthesis, 2003 - thieme-connect.com
Manganese (IV) dioxide can be used in conjunction with sodium cyanide in THF-methanol or in methanol alone for the direct conversion of activated alcohols into methyl esters. Ethyl …
Number of citations: 41 www.thieme-connect.com
A Andronova, F Szydlo, F Teplý… - Collection of …, 2009 - cccc.uochb.cas.cz
A series of diverse aromatic azadienetriyne and azatriynes was synthesised. These compounds were subjected to transition metal-mediated [2+2+2] cycloisomerisation to form …
Number of citations: 23 cccc.uochb.cas.cz
A Cevallos, R Rios, A Moyano, MA Pericàs… - Tetrahedron …, 2000 - Elsevier
… -1-(2-methylpropyl)ethyl]-3-phenylprop-2-ynamide, 3ai … N-[(1S)-1-Benzyl-2-hydroxyethyl]-3-phenylprop-2-ynamide, … N-[(1S)-1-(tert-Butyl)-2-hydroxyethyl]-3-phenylprop-2-ynamide…
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.